Hepatoprotective Efficacy in t-BHP-Challenged HepG2 Cells: HOG vs. Oregonin, Hirsutanonol, and (5S)-O-Methylhirsutanonol
In a direct head-to-head comparison of 13 diarylheptanoids isolated from Alnus hirsuta, hirsutanonol 5-O-β-D-glucopyranoside (compound 3) demonstrated a hepatoprotective effect of 42.8% against t-BHP-induced toxicity in HepG2 cells at 10 µM [1]. This placed HOG below the most potent analog, (5S)-O-methylhirsutanonol (compound 8; 50.7 ± 3.7% protection), but within the active cluster that also included oregonin (compound 1) and hirsutanonol (compound 6) [1]. The quantitative gap of approximately 8 percentage points between HOG and the lead compound 8 defines a clear activity rank order for researchers prioritizing hepatoprotective potency [1].
| Evidence Dimension | Hepatoprotective effect (% protection against t-BHP-induced cytotoxicity) |
|---|---|
| Target Compound Data | Hirsutanonol 5-O-β-D-glucopyranoside (HOG): 42.8% protection at 10 µM |
| Comparator Or Baseline | (5S)-O-Methylhirsutanonol: 50.7 ± 3.7% protection at 10 µM; Oregonin and Hirsutanonol also showed significant but quantitatively distinct protection in the same assay |
| Quantified Difference | HOG exhibits ~8 percentage points lower protection than the most active analog (compound 8) |
| Conditions | HepG2 human hepatoma cells; tert-butylhydroperoxide (t-BHP) 200 µM challenge; compounds tested at 10 µM; viability measured by MTT assay [1] |
Why This Matters
This rank-order dataset enables researchers to select HOG when moderate hepatoprotection is sufficient or when a specific glycoside scaffold is required, while identifying (5S)-O-methylhirsutanonol as the higher-potency alternative for maximum efficacy screens.
- [1] Park D, et al. A new diarylheptanoid glycoside from the stem bark of Alnus hirsuta and protective effects of diarylheptanoid derivatives in human HepG2 cells. Chem Pharm Bull (Tokyo). 2010;58(2):238-41. PMID: 20118587. View Source
